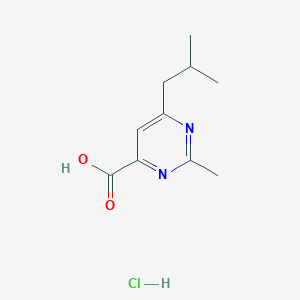

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride

Description

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride is a pyrimidine derivative characterized by an isobutyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 4-position, neutralized as a hydrochloride salt. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-6(2)4-8-5-9(10(13)14)12-7(3)11-8;/h5-6H,4H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSXRVKBKCTLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(=O)O)CC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,6-Dihydro-6-oxo-4-pyrimidinecarboxylic Acid Core

- The starting point is the preparation of 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid derivatives.

- A key step involves the reaction of substituted pyrimidine precursors with bases (alkali metal hydroxides or carbonates) in aqueous media to generate a compound of the general formula with R1, R2, and R3 substituents (where R groups include alkyl chains such as methyl and isobutyl).

- The pH is carefully controlled between about 9 to 14 to favor the formation of the pyrimidinecarboxylate salt intermediate.

Chlorination at the 4-Position

- The hydrogen at the 4-position of the pyrimidine ring is replaced by chlorine using chlorinating agents such as chlorine gas, hypochlorous acid (HOCl), or inorganic hypochlorites (e.g., sodium hypochlorite).

- This reaction is conducted in an inert solvent system, typically water with mineral acid (preferably hydrochloric acid), at temperatures ranging from 10 to 35 °C.

- The molar equivalents of chlorinating agent are maintained between 0.95 to 1.2 equivalents relative to the pyrimidine compound to ensure complete chlorination without excessive side reactions.

- Excess chlorinating agents are removed by inert gas purging or by adding reducing agents like sodium sulfite.

- After chlorination, acidification with concentrated hydrochloric acid to pH 0.5–3 yields the free acid form of the chlorinated pyrimidine.

Conversion to Acid Chloride and Displacement

- The chlorinated acid intermediate is converted to an acid chloride, which is then carefully hydrolyzed or reacted with nucleophiles to introduce the desired functional groups.

- The acid chloride intermediate is typically added to water under agitation to control hydrolysis and isolate the product.

- This step allows for further substitution at the 6-position or modification of the carboxyl group.

Amination at the 6-Position

- The chlorine substituent at the 6-position is replaced by an amino group via reaction with ammonia.

- Ammonia is used in excess (3 to 7 molar equivalents) to drive the reaction rapidly.

- The reaction is performed in inert solvents such as water, ethanol, or tetrahydrofuran at temperatures between 0 to 100 °C (commonly 80 to 90 °C) and at pressures from atmospheric to 500 kPa.

- The reaction time ranges from 1 to 5 hours to achieve complete amination.

Alkylation and Methylation

- Methylation at the 2-position and introduction of the isobutyl group at the 6-position can be achieved via selective alkylation protocols.

- One approach involves chemoselective O-alkylation using alkyl halides such as iodomethyl derivatives under reflux in solvents like acetonitrile or acetone.

- Potassium carbonate is used as a base to facilitate the alkylation.

- Reactions performed at reflux temperatures (e.g., 56 °C for acetonitrile) yield high purity products (70–98% yield).

- Purification is done by recrystallization or column chromatography.

Formation of Hydrochloride Salt

- The final compound is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.

- This step improves the compound’s stability, crystallinity, and solubility properties.

- The hydrochloride salt is isolated by filtration or extraction and drying under reduced pressure.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of pyrimidinecarboxylate salt | Alkali metal base (NaOH, KOH), aqueous medium | Ambient | 10–14 | N/A | Control pH to favor salt formation |

| 2 | Chlorination at 4-position | Chlorine, HOCl, or NaOCl; HCl as mineral acid | 10–35 | 0.5–3 | N/A | Excess chlorinating agent removed post-reaction |

| 3 | Acid chloride formation | Acid chloride intermediate hydrolyzed in water | Ambient | N/A | N/A | Controlled addition to water |

| 4 | Amination at 6-position | Ammonia (3–7 eq), inert solvent (water, ethanol, THF) | 80–90 | N/A | N/A | 1–5 hours reaction time |

| 5 | Alkylation (methylation/isobutylation) | Alkyl halides (iodomethyl derivatives), K2CO3, MeCN or acetone | Reflux (~56–80) | N/A | 70–98 | Purification by recrystallization or chromatography |

| 6 | Hydrochloride salt formation | Concentrated HCl | Ambient | Acidic | N/A | Improves compound stability and isolation |

Detailed Research Findings

- The patent WO2006121648A2 describes a robust method for preparing 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid derivatives with selective chlorination and amination steps that are applicable to the synthesis of 6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride.

- The use of sodium hypochlorite as a chlorinating agent in acidic aqueous solution is efficient and scalable, with careful pH and temperature control to prevent side reactions.

- Ammonia-mediated substitution at the 6-position is highly selective and rapid under elevated temperature and pressure conditions, yielding the desired amino-substituted pyrimidine intermediate.

- Chemoselective O-alkylation strategies employing iodomethyl pyrimidines and potassium carbonate base in solvents such as acetone or acetonitrile provide high yields of methylated derivatives, which are crucial for the 2-methyl substitution on the pyrimidine ring.

- The hydrochloride salt formation step is standard practice to enhance the physicochemical properties of the final compound, facilitating isolation and storage.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related hydrochlorides:

Key Observations

Heterocycle Core :

- The target compound and 2-chloro-6-methylpyrimidine-4-carboxylic acid share a pyrimidine backbone, which offers two nitrogen atoms for hydrogen bonding and electronic effects. In contrast, 2-hydroxy-6-methylpyridine-4-carboxylic acid (pyridine) has a single nitrogen, altering its electronic profile and reactivity .

Substituent Effects: The isobutyl group in the target compound likely increases lipophilicity compared to the smaller methyl or chloro groups in analogs. This could enhance membrane permeability but reduce aqueous solubility without the hydrochloride salt .

Hydrochloride Salt Utility: Hydrochloride salts, such as those of Arbidol and Jatrorrhizine, are commonly employed to improve bioavailability.

Molecular Weight and Applications :

- Arbidol hydrochloride’s high molecular weight (513.88 g/mol) reflects its complex structure, contrasting with simpler pyrimidine derivatives. This impacts pharmacokinetics, as larger molecules may exhibit slower clearance rates .

Research Findings and Data Gaps

- Synthetic Methods: The synthesis of pyrimidinecarboxylic acid derivatives often involves coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), as seen in glycine ethyl ester hydrochloride synthesis . However, the target compound’s synthetic route remains unspecified.

- Pharmacological Potential: While Jatrorrhizine and Arbidol hydrochlorides demonstrate antidiabetic and antiviral activities , the target compound’s bioactivity is uncharacterized in the provided evidence.

Biological Activity

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound has the molecular formula C10H15ClN2O2, featuring a pyrimidine ring substituted with isobutyl and methyl groups. The synthesis typically involves several key steps:

- Pyrimidine Ring Formation : Achieved through the condensation of β-dicarbonyl compounds with guanidine derivatives.

- Alkylation : Isobutyl and methyl groups are introduced via alkylation reactions using alkyl halides.

- Carboxylation : The carboxylic acid group is added using carbon dioxide under specific conditions.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies assessing COX-2 inhibition, it showed significant suppressive effects comparable to standard anti-inflammatory drugs like celecoxib, with IC50 values reported at approximately 0.04 μmol . This suggests its potential utility in managing inflammatory conditions.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activities, leading to various therapeutic effects. The precise pathways remain an area of active research, but initial findings point towards modulation of inflammatory mediators and microbial growth inhibition.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar pyrimidine derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Unique substitution pattern enhances activity |

| 2-Methyl-4-pyrimidinecarboxylic acid | Moderate | Low | Lacks isobutyl group |

| 6-Isobutyl-4-pyrimidinecarboxylic acid | Low | Moderate | Different positioning of functional groups |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vitro Antimicrobial Study : A study conducted on various bacterial strains demonstrated a significant reduction in bacterial viability upon treatment with the compound, indicating its potential as a broad-spectrum antimicrobial agent.

- Inflammatory Model in Rats : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked decrease in swelling compared to control groups, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and dissolution.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.

- Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.